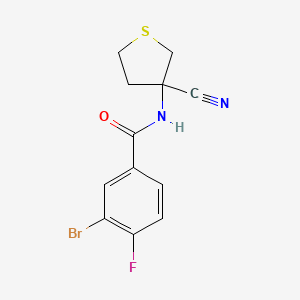

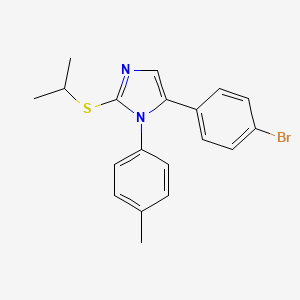

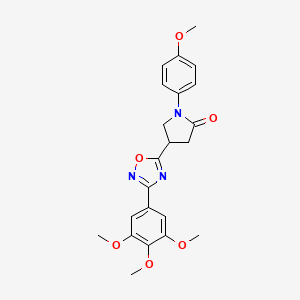

3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic molecule that is used for various purposes in the field of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Electrochemical Fluorination

Research by Shainyan and Danilevich (2006) on the electrochemical fluorination of aromatic compounds, including bromobenzamides, highlights the transformation of cyano groups into trifluoromethyl and the fluorination mostly in the ring to afford derivatives. This study underscores the significance of such compounds in developing new synthetic methodologies for introducing fluorine atoms into organic molecules, which is crucial in pharmaceuticals, agrochemicals, and material sciences (Shainyan & Danilevich, 2006).

Molecular Solids Based on Nickel Complexes

Research on ion-pair complexes involving bromo-fluorobenzyl compounds by Ni et al. (2005) showcases the structural and magnetic characterization of molecular solids. This research contributes to the understanding of molecular magnetism and the design of materials with specific magnetic properties, which could have implications in data storage and quantum computing applications (Ni et al., 2005).

Copper-Catalyzed Reactions

Wang et al. (2012) developed a concise approach to various benzisothiazol-3(2H)-one derivatives via a copper-catalyzed reaction of o-bromobenzamide derivatives. This demonstrates the utility of bromobenzamide derivatives in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Wang et al., 2012).

Nanoparticle Synthesis

Fischer, Baier, and Mecking (2013) utilized bromo and fluoro-functionalized precursors for the synthesis of enhanced brightness, emission-tuned nanoparticles from polyfluorene building blocks. These findings are relevant to the development of materials for optoelectronic devices, bioimaging, and sensor applications (Fischer, Baier, & Mecking, 2013).

Synthesis of Sigma-2 Receptor Ligands

Research by Rowland et al. (2006) on the synthesis and in vivo evaluation of high-affinity 76Br-labeled sigma-2-receptor ligands, including bromo and fluoro benzamides, contributes to the development of potential PET radiotracers for imaging solid tumors. This underscores the importance of such compounds in advancing diagnostic imaging techniques in oncology (Rowland et al., 2006).

Propiedades

IUPAC Name |

3-bromo-N-(3-cyanothiolan-3-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2OS/c13-9-5-8(1-2-10(9)14)11(17)16-12(6-15)3-4-18-7-12/h1-2,5H,3-4,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIDWQFEWBWBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)

![N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2683047.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)

![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)